molecular formula C10H11N3O B14811407 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile

3-(Aminomethyl)-4-cyclopropoxypicolinonitrile

Cat. No.: B14811407
M. Wt: 189.21 g/mol
InChI Key: SFWWJYDZYHPVKT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxypicolinonitrile is an organic compound that features a picolinonitrile core with an aminomethyl group at the 3-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce primary amines. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropoxy group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinonitrile derivatives with different substituents at the 3- and 4-positions. Examples include 3-(Aminomethyl)-5-cyclopropoxypicolinonitrile and 3-(Aminomethyl)-4-methoxypicolinonitrile .

Uniqueness

What sets 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-5-8-9(6-12)13-4-3-10(8)14-7-1-2-7/h3-4,7H,1-2,5,11H2

InChI Key

SFWWJYDZYHPVKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C#N)CN

Origin of Product

United States

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